

Santolina Triene: A Comprehensive Technical Guide on its Discovery and History

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Compound of Interest

Compound Name: *Santolina triene*

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Abstract

Santolina triene, a naturally occurring irregular monoterpene, has been a subject of interest in the field of natural product chemistry since its discovery. This technical guide provides a detailed overview of the history, discovery, and chemical properties of **santolina triene**. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its isolation, structure elucidation, and spectroscopic characterization. While the biological activities of essential oils containing **santolina triene** have been explored, this guide highlights the current gap in knowledge regarding the specific biological effects of the isolated compound.

Introduction

Santolina triene, with the IUPAC name 3-ethenyl-2,5-dimethylhexa-1,4-diene, is a C₁₀H₁₆ acyclic monoterpene.^[1] It is a volatile compound found in the essential oils of various plants, notably from the *Santolina* and *Artemisia* genera.^[1] Its unique branched structure and triene system have made it a target of interest for both phytochemical and synthetic chemists. This document aims to consolidate the existing scientific knowledge on **santolina triene**, with a focus on its discovery, chemical properties, and the experimental methodologies used for its characterization.

Discovery and History

The first isolation and characterization of **santolina triene** were reported in 1967 by Japanese chemists Y. Ohta and Y. Hirose. Their seminal work, published in Tetrahedron Letters, laid the foundation for all subsequent research on this compound.

Initial Isolation from *Santolina chamaecyparissus*

Ohta and Hirose isolated **santolina triene** from the essential oil of *Santolina chamaecyparissus*, a species of flowering plant in the aster family, Asteraceae. The isolation process, as detailed in their 1967 publication, involved the following key steps:

Experimental Protocol: Isolation of **Santolina Triene**

- **Plant Material and Steam Distillation:** The fresh aerial parts of *Santolina chamaecyparissus* were subjected to steam distillation to extract the essential oil.
- **Fractional Distillation:** The crude essential oil was then fractionally distilled under reduced pressure to separate the hydrocarbon fraction from the oxygenated compounds.
- **Column Chromatography:** The hydrocarbon fraction was further purified by column chromatography on silica gel impregnated with silver nitrate (AgNO_3). This technique is particularly effective for separating unsaturated hydrocarbons based on the number and geometry of their double bonds. Elution was performed with n-hexane.
- **Preparative Gas Chromatography:** The fractions containing **santolina triene** were then subjected to preparative gas chromatography (GC) to obtain the pure compound.

Structure Elucidation

The structure of the newly isolated compound was elucidated using a combination of spectroscopic techniques and chemical degradation.

Experimental Protocol: Structure Elucidation of **Santolina Triene**

- **Elemental Analysis and Mass Spectrometry:** Elemental analysis and low-resolution mass spectrometry established the molecular formula as $\text{C}_{10}\text{H}_{16}$. High-resolution mass spectrometry provided the exact mass, confirming this formula.

- Infrared (IR) Spectroscopy: The IR spectrum showed characteristic absorption bands for a vinyl group (~ 910 and 990 cm^{-1}) and a trisubstituted double bond ($\sim 830\text{ cm}^{-1}$).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR Spectroscopy: The proton NMR spectrum was crucial in revealing the key structural features. It showed signals corresponding to two vinyl protons, a vinylidene group, two methyl groups on double bonds, and a methine proton.
 - Decoupling Experiments: Spin-spin decoupling experiments were performed to establish the connectivity between the different protons in the molecule.
- Ozonolysis: To confirm the arrangement of the double bonds, the isolated **santolina triene** was subjected to ozonolysis followed by reductive workup. This chemical degradation cleaved the double bonds and yielded smaller, identifiable fragments (acetone and formaldehyde), which were consistent with the proposed structure.

This comprehensive approach allowed Ohta and Hirose to definitively establish the structure of **santolina triene** as 3-ethenyl-2,5-dimethylhexa-1,4-diene.

Chemical and Physical Properties

Santolina triene is a colorless liquid with a characteristic odor. Its key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of Santolina Triene

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₆	[1]
Molecular Weight	136.23 g/mol	[1]
IUPAC Name	3-ethenyl-2,5-dimethylhexa-1,4-diene	[1]
CAS Number	2153-66-4	[1]
Appearance	Colorless liquid	
Boiling Point	Not reported	
Density	Not reported	

Table 2: Spectroscopic Data of Santolina Triene

Spectroscopic Technique	Key Data and Observations	Reference
¹³ C NMR	Spectra available in online databases.	[2]
¹ H NMR	Assignments require further investigation from primary literature.	
Mass Spectrometry (MS)	Mass spectra available in online databases.	[1]
Infrared (IR) Spectroscopy	Vapor phase IR spectra available in online databases.	[1]
Kovats Retention Index	Standard non-polar: 901, 910, 905.3, 905, 901, 904, 903	[1]

Natural Occurrence

Santolina triene is a constituent of the essential oils of a variety of aromatic plants. The concentration of **santolina triene** can vary significantly depending on the plant species,

geographical location, and harvesting time.

Table 3: Natural Sources of Santolina Triene

Plant Species	Family	Percentage in Essential Oil (%)	Reference
Santolina corsica	Asteraceae	13.5	[3]
Santolina chamaecyparissus	Asteraceae	Variable	[1]
Artemisia herba-alba	Asteraceae	Reported	[1]

Chemical Synthesis

To date, a specific, detailed, and peer-reviewed experimental protocol for the total synthesis of **santolina triene** has not been prominently reported in the chemical literature. However, the synthesis of similar acyclic triene structures is commonly achieved through various modern organic chemistry methodologies. Potential synthetic strategies could involve:

- **Wittig Reaction:** The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and could be employed to construct the triene system of **santolina triene**. [4][5][6][7]
- **Palladium-Catalyzed Cross-Coupling Reactions:** Reactions such as the Suzuki, Stille, or Heck couplings are widely used for the stereoselective synthesis of complex alkenes and could be adapted for the synthesis of **santolina triene**. [8][9][10]

A logical retrosynthetic analysis would involve disconnecting the molecule at one of the double bonds, leading to simpler, commercially available or easily synthesized precursors.

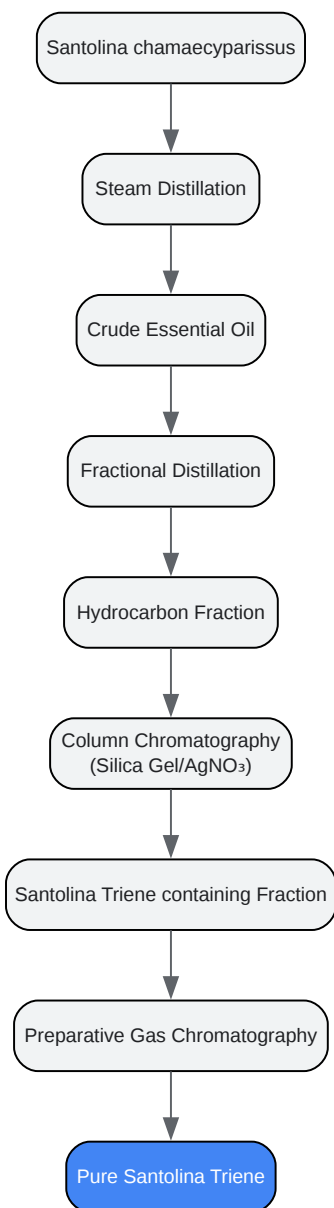
Biological Activity

The biological activity of essential oils containing **santolina triene** has been investigated, with studies reporting antibacterial and antifungal properties. [3][11][12][13] However, it is crucial to note that these studies have been conducted on the complex mixtures of compounds present in the essential oils. Therefore, the observed biological effects cannot be solely attributed to **santolina triene**.

To ascertain the specific biological activity and potential therapeutic applications of **santolina triene**, further research on the isolated and purified compound is necessary. Quantitative data, such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for pure **santolina triene**, are currently lacking in the scientific literature.[\[11\]](#)[\[12\]](#)
[\[14\]](#)

Logical Relationships and Workflows

The following diagrams illustrate the key processes described in this guide.





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